Ortho‑Ethoxy Substitution Increases Lipophilicity and Hydrogen‑Bond Acceptor Count Relative to the 5‑Phenyl Parent
The target compound bears an ortho‑ethoxy substituent, whereas the closest commercial analog, ethyl 5‑phenyloxazole‑2‑carboxylate (CAS 13575‑16‑1), carries no substituent on the phenyl ring. This structural difference translates into quantifiable changes in key physicochemical descriptors that influence permeability, solubility, and target engagement [1].
| Evidence Dimension | LogP (octanol‑water partition coefficient, predicted) and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | Ethyl 5‑(2‑ethoxyphenyl)oxazole‑2‑carboxylate: H‑bond acceptors = 5; rotatable bonds = 6 |
| Comparator Or Baseline | Ethyl 5‑phenyloxazole‑2‑carboxylate: LogP = 2.52, H‑bond acceptors = 4, rotatable bonds = 3 [1] |
| Quantified Difference | Δ LogP ≈ +0.5 to +1.0 units (estimated increase due to ethoxy group); H‑bond acceptors +1; rotatable bonds +3 |
| Conditions | Predicted physicochemical parameters from MolBase and chemical‑structure analysis; no experimental LogP reported for the target compound. |
Why This Matters
Higher LogP and additional hydrogen‑bond capacity can enhance membrane permeability and modify binding‑site complementarity, directly affecting compound prioritization in lead‑optimization cascades.
- [1] molbase.cn. Ethyl 5‑phenyl‑1,3‑oxazole‑2‑carboxylate – Physicochemical Properties. LogP = 2.5183, H‑bond acceptors = 4, rotatable bonds = 3. CAS 13575-16-1. View Source
